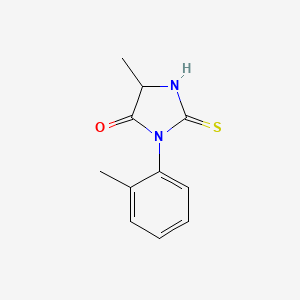
5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one is an organic compound belonging to the class of imidazolidinones This compound is characterized by its unique structure, which includes a sulfanylidene group and a methylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2-methylphenyl isothiocyanate with 5-methylimidazolidin-4-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reactants. Industrial production may also involve continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Brominated or nitrated derivatives of the methylphenyl group.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one: Similar structure but with a different substitution pattern.
5-Methyl-3-(2-chlorophenyl)-2-sulfanylideneimidazolidin-4-one: Chlorine substituent instead of a methyl group.
5-Methyl-3-(2-methylphenyl)-2-oxazolidinone: Oxygen instead of sulfur in the heterocyclic ring.
Uniqueness
5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a sulfanylidene group and a methylphenyl substituent makes it a versatile compound in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
51027-26-0 |
|---|---|
Molekularformel |
C11H12N2OS |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
5-methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-7-5-3-4-6-9(7)13-10(14)8(2)12-11(13)15/h3-6,8H,1-2H3,(H,12,15) |
InChI-Schlüssel |
BHKHZUBAGGRKMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(=S)N1)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
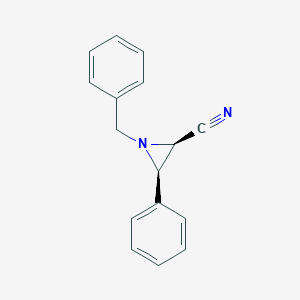
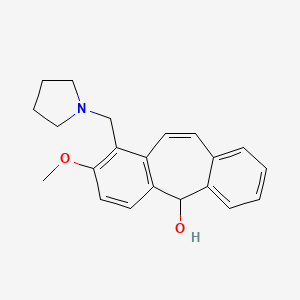
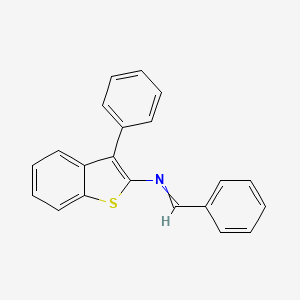
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
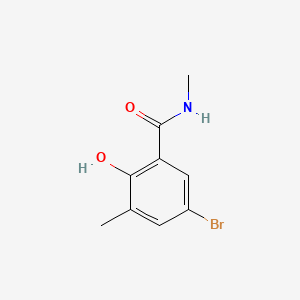
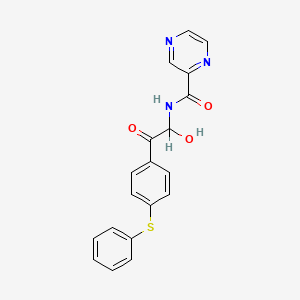

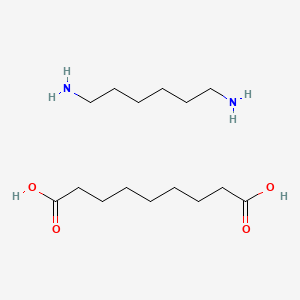
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
